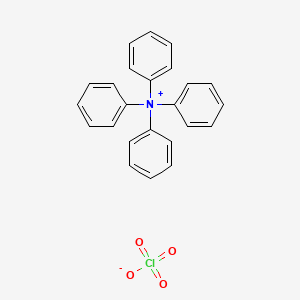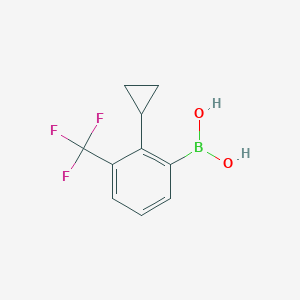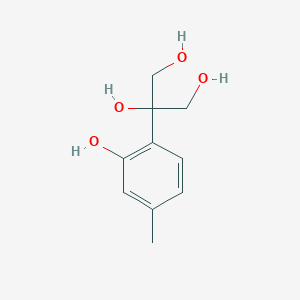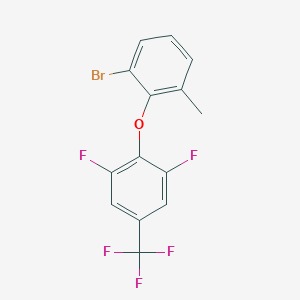
2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound’s unique structure, featuring multiple halogen atoms, makes it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route might include:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring using halogenating agents such as bromine (Br2) and fluorine gas (F2) under controlled conditions.
Etherification: Formation of the phenoxy group through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound in the presence of a base.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction reactions, altering the functional groups attached to it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) in non-polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield phenol derivatives, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In medicinal chemistry, halogenated aromatic compounds are often explored for their potential as drug candidates due to their ability to interact with biological targets. The compound might be investigated for its activity against specific enzymes or receptors.
Industry
In the chemical industry, the compound could be used as an intermediate in the production of dyes, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s lipophilicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Chloro-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Fluoro-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Uniqueness
The unique combination of bromine, fluorine, and methyl groups in 2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H8BrF5O |
|---|---|
Peso molecular |
367.11 g/mol |
Nombre IUPAC |
2-(2-bromo-6-methylphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8BrF5O/c1-7-3-2-4-9(15)12(7)21-13-10(16)5-8(6-11(13)17)14(18,19)20/h2-6H,1H3 |
Clave InChI |
OMRBGWTVURLQAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
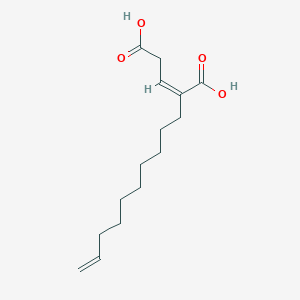
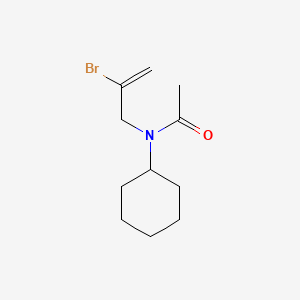
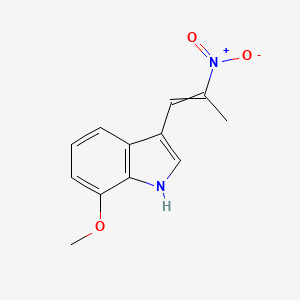
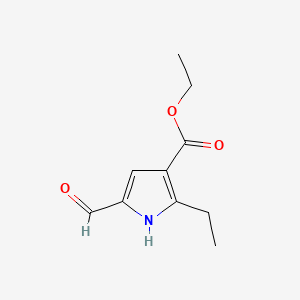
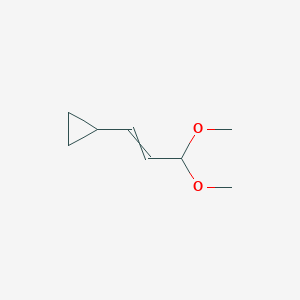
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)
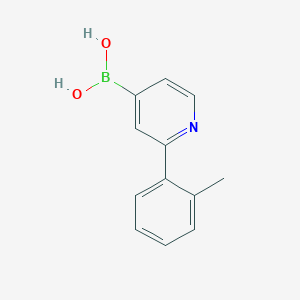
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14080911.png)

